2-methyl-N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]benzamide
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Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Compounds with chlorine-containing enamides react with benzamidine derivatives to produce triazines, highlighting synthetic routes for creating structurally complex molecules with potential applications in materials science and pharmaceuticals (Demidchuk et al., 2009).
Receptor Binding Properties
Substituted benzamide compounds, like eticlopride, demonstrate selective blockade of dopamine-D2 binding sites in the rat brain, suggesting their potential in neuropharmacological research and the treatment of psychiatric disorders (Hall et al., 1985).
Antitumor Agents
Benzothiazole derivatives, designed based on similar structural motifs, show significant in vivo inhibitory effects on tumor growth, indicating their promise as antitumor agents (Yoshida et al., 2005).
CO2 Capture
Solvent-free alkanolamines, including compounds with benzylamino groups, efficiently capture CO2, showcasing applications in environmental technology and greenhouse gas reduction (Barzagli et al., 2016).
Antibacterial Activity
Benzamide derivatives possess bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), offering potential pathways for developing new antibiotics (Zadrazilova et al., 2015).
Heterocyclic Compound Synthesis
Studies on N-(Dichlormethylen)benzamid and related compounds contribute to the synthesis of condensed triazines and triazoles, important in the development of pharmaceuticals and agrochemicals (Reimlinge et al., 1976).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl3N2O2/c1-10-5-2-3-7-12(10)13(21)20-14(15(16,17)18)19-9-11-6-4-8-22-11/h2-3,5,7,11,14,19H,4,6,8-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJNADGQNLMKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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